molecular formula C6H4ClN3 B1268605 5-chloro-1H-pyrazolo[3,4-c]pyridine CAS No. 76006-08-1

5-chloro-1H-pyrazolo[3,4-c]pyridine

Cat. No.: B1268605
CAS No.: 76006-08-1
M. Wt: 153.57 g/mol
InChI Key: CFNYEWNLTYSDMR-UHFFFAOYSA-N
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Description

5-Chloro-1H-pyrazolo[3,4-c]pyridine: is a heterocyclic compound that belongs to the class of pyrazolopyridines. These compounds are known for their significant biological activities and are widely used in medicinal chemistry. The structure of this compound consists of a pyrazole ring fused with a pyridine ring, with a chlorine atom attached to the fifth position of the pyrazole ring.

Biochemical Analysis

Biochemical Properties

5-chloro-1H-pyrazolo[3,4-c]pyridine plays a crucial role in biochemical reactions, particularly in the modulation of enzyme activities. It has been shown to interact with several enzymes, including kinases and phosphatases, which are essential for cellular signaling pathways. The compound binds to the active sites of these enzymes, either inhibiting or activating their functions. For instance, this compound has been found to inhibit cyclin-dependent kinases (CDKs), which are vital for cell cycle regulation . This interaction can lead to alterations in cell proliferation and apoptosis.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In cancer cells, the compound has demonstrated cytotoxic effects, leading to cell death. It influences cell function by modulating cell signaling pathways, such as the MAPK/ERK pathway, which is involved in cell growth and differentiation . Additionally, this compound affects gene expression by altering the transcriptional activity of specific genes involved in cell cycle regulation and apoptosis . These changes can result in the inhibition of tumor growth and the induction of programmed cell death.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. The compound binds to the ATP-binding sites of kinases, thereby inhibiting their activity . This inhibition prevents the phosphorylation of downstream targets, leading to the disruption of signaling cascades. Additionally, this compound can induce conformational changes in enzymes, affecting their catalytic activity. The compound also influences gene expression by modulating the activity of transcription factors, resulting in changes in the expression of genes involved in cell cycle regulation and apoptosis .

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and heat can lead to the breakdown of the compound, reducing its efficacy. In vitro and in vivo studies have demonstrated that this compound can maintain its biological activity over extended periods, making it a promising candidate for therapeutic applications .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to inhibit tumor growth without causing significant toxicity . At higher doses, this compound can induce adverse effects, such as hepatotoxicity and nephrotoxicity . These toxic effects are likely due to the accumulation of the compound in vital organs, leading to cellular damage. Therefore, careful dosage optimization is essential to maximize the therapeutic benefits while minimizing the risks.

Metabolic Pathways

This compound is involved in several metabolic pathways, including those mediated by cytochrome P450 enzymes . The compound undergoes phase I and phase II metabolic reactions, resulting in the formation of various metabolites. These metabolites can either be excreted from the body or further metabolized to produce active or inactive forms. The interaction of this compound with metabolic enzymes can influence metabolic flux and alter the levels of specific metabolites, impacting overall cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins . The compound can cross cell membranes through passive diffusion or active transport mechanisms. Once inside the cell, this compound can bind to intracellular proteins, affecting its localization and accumulation. The distribution of the compound within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins .

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. The compound has been found to localize in the cytoplasm and nucleus, where it interacts with various biomolecules . In the cytoplasm, this compound can inhibit cytoplasmic kinases, affecting signaling pathways. In the nucleus, the compound can modulate the activity of transcription factors, influencing gene expression. The localization of this compound is regulated by targeting signals and post-translational modifications, which direct it to specific cellular compartments .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-chloro-1H-pyrazolo[3,4-c]pyridine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 1H-pyrazolo[3,4-c]pyridine with a chlorinating agent such as thionyl chloride or phosphorus oxychloride. The reaction is usually carried out under reflux conditions in an inert solvent like dichloromethane or chloroform .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process .

Chemical Reactions Analysis

Types of Reactions: 5-Chloro-1H-pyrazolo[3,4-c]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution Reactions: Substituted pyrazolopyridines with various functional groups.

    Coupling Reactions: Biaryl derivatives.

    Amination Reactions: Amino-substituted pyrazolopyridines.

Scientific Research Applications

Chemistry: 5-Chloro-1H-pyrazolo[3,4-c]pyridine is used as a building block in the synthesis of various heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. It serves as a lead compound in the design of new drugs targeting specific biological pathways .

Medicine: In medicinal chemistry, this compound derivatives are explored for their therapeutic potential. They are investigated as inhibitors of enzymes, receptors, and other molecular targets involved in diseases such as cancer, inflammation, and infectious diseases .

Industry: The compound is used in the development of agrochemicals and materials science. Its derivatives are explored for their potential use as herbicides, fungicides, and other agricultural chemicals .

Properties

IUPAC Name

5-chloro-1H-pyrazolo[3,4-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClN3/c7-6-1-4-2-9-10-5(4)3-8-6/h1-3H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFNYEWNLTYSDMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C=NNC2=CN=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40348812
Record name 5-chloro-1H-pyrazolo[3,4-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40348812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76006-08-1
Record name 5-chloro-1H-pyrazolo[3,4-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40348812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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